molecular formula C16H21ClN6O B2360657 1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea CAS No. 921110-69-2

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2360657
CAS No.: 921110-69-2
M. Wt: 348.84
InChI Key: IXQNLUXBXLUVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a tetrazole ring and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Preparation of the Chlorobenzyl Intermediate: The 4-chlorobenzyl group can be introduced by reacting 4-chlorobenzyl chloride with an appropriate nucleophile.

    Coupling Reaction: The final step involves coupling the tetrazole intermediate with the chlorobenzyl intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products such as amines.

    Substitution: Formation of substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Application in the development of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(1H-tetrazol-5-yl)urea: Lacks the cyclohexyl group, which may affect its biological activity and properties.

    1-(4-methylbenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea: Substitution of the chlorine atom with a methyl group, leading to different reactivity and applications.

Uniqueness

1-(4-chlorobenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the chlorobenzyl and cyclohexyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQNLUXBXLUVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.